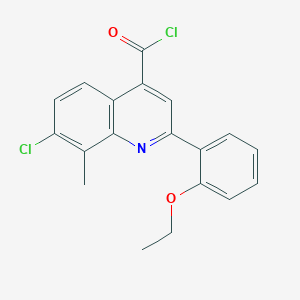

Cloruro de 7-cloro-2-(2-etoxifenil)-8-metilquinolina-4-carbonilo

Descripción general

Descripción

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H15Cl2NO2 and its molecular weight is 360.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

La quinolina y sus derivados son andamios fundamentales en el descubrimiento de fármacos. Son conocidos por su potencial para crear compuestos con propiedades antimaláricas, antibacterianas, antifúngicas y anticancerígenas . El compuesto específico en cuestión podría utilizarse en la síntesis de nuevas moléculas farmacológicamente activas que se dirijan a estas enfermedades.

Síntesis orgánica y química industrial

En la química orgánica sintética, los derivados de la quinolina sirven como intermediarios en la síntesis de moléculas orgánicas complejas. Se utilizan en la construcción de compuestos para aplicaciones industriales, como colorantes, agroquímicos y catalizadores .

Bioquímica y biología molecular

Los derivados de la quinolina se utilizan en bioquímica para el estudio de reacciones enzimáticas e interacciones proteicas. Pueden actuar como inhibidores o activadores en vías bioquímicas, proporcionando información sobre los mecanismos moleculares de diversos procesos biológicos.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas de los derivados de la quinolina, como su capacidad para participar en diversas reacciones químicas, su actividad biológica y su función como bloques de construcción en la síntesis de moléculas más complejas. El compuesto Cloruro de 7-cloro-2-(2-etoxifenil)-8-metilquinolina-4-carbonilo podría ser una valiosa adición a la investigación en estas áreas debido a sus características estructurales y reactividad. El análisis proporcionado aquí se basa en las propiedades generales y aplicaciones de los derivados de la quinolina, ya que la investigación específica sobre este compuesto no está ampliamente disponible en el dominio público .

Actividad Biológica

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, is being studied for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The chemical formula of 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is , with a molecular weight of approximately 360.24 g/mol. It is classified as an irritant and is used in various research applications.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 360.24 g/mol |

| CAS Number | 1160263-76-2 |

| Hazard Classification | Irritant |

Anticancer Activity

Research indicates that quinoline derivatives, including 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, exhibit significant anticancer properties. A study focused on similar quinoline compounds demonstrated their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study:

In vitro studies revealed that certain quinoline derivatives showed IC50 values in the low micromolar range against human breast cancer cell lines (MCF-7 and T47D). For instance, a related compound exhibited an IC50 of approximately 0.063 µM against COX-2, indicating potent anticancer activity through selective inhibition pathways .

Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial efficacy. The compound has been evaluated against several bacterial strains, demonstrating varying degrees of antibacterial activity.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Klebsiella pneumoniae | 0.125 mg/mL |

| Escherichia coli | 0.250 mg/mL |

These results suggest that the compound may be effective against antibiotic-resistant strains, aligning with findings from other studies on quinoline derivatives .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicates that quinoline derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory processes.

Mechanism of Action:

The anti-inflammatory activity is mediated through the inhibition of NF-kB and HDAC pathways, which are crucial in regulating inflammatory responses. This suggests that 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride could be developed into an anti-inflammatory agent .

Structure-Activity Relationship

The biological activity of quinoline derivatives is significantly influenced by their structural features. Modifications to the substituents on the quinoline ring can enhance or diminish their pharmacological effects.

Key Findings:

- Increased lipophilicity generally correlates with enhanced cytotoxicity against cancer cells.

- Electron-withdrawing groups on the aromatic rings improve antimicrobial efficacy.

- Structural optimization through QSAR analysis has been employed to predict and enhance the biological activity of these compounds .

Propiedades

IUPAC Name |

7-chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO2/c1-3-24-17-7-5-4-6-13(17)16-10-14(19(21)23)12-8-9-15(20)11(2)18(12)22-16/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFUQGMEXZFWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101167501 | |

| Record name | 7-Chloro-2-(2-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-76-2 | |

| Record name | 7-Chloro-2-(2-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(2-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.